(1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with a methoxycarbonyl group and an amino group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The methoxycarbonyl and amino groups are introduced through nucleophilic substitution and esterification reactions. Common reagents include methanol and ammonia or amines.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,3S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and chiral catalysis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the role of chirality in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure can be exploited to design new therapeutic agents with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for further chemical modifications, making it versatile for various applications.
Mechanism of Action
The mechanism of action of (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Aminocyclopentane-1-carboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in chemical modifications.
(1R,3S)-3-((Methoxycarbonyl)amino)cyclohexane-1-carboxylic acid: Features a cyclohexane ring instead of a cyclopentane ring, affecting its steric properties and reactivity.
Uniqueness
(1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and chiral centers. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,3S)-3-(methoxycarbonylamino)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)9-6-3-2-5(4-6)7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVQNVGWAHLTMO-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H]1CC[C@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.